molecular formula C7H10N2O2S B1675903 Mafenide hydrochloride CAS No. 138-37-4

Mafenide hydrochloride

Cat. No.: B1675903
CAS No.: 138-37-4
M. Wt: 186.23 g/mol
InChI Key: TYMRLRRVMHJFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Mafenide hydrochloride primarily targets Carbonic Anhydrase 6 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to reduce the bacterial population in the avascular burn tissue, which promotes spontaneous healing of deep burns . As a sulfonamide, mafenide interferes with bacterial folic acid synthesis through competitive inhibition of para-aminobenzoic acid .

Biochemical Pathways

This compound affects the biochemical pathway of folic acid synthesis in bacteria. By competitively inhibiting para-aminobenzoic acid, it prevents the production of folic acid, a crucial component for bacterial growth and reproduction .

Pharmacokinetics

This compound is absorbed through devascularized areas into the systemic circulation following topical administration . It is metabolized to a carbonic anhydrase inhibitor .

Result of Action

The primary result of this compound’s action is the reduction of the bacterial population in the avascular burn tissue, which promotes the spontaneous healing of deep burns . This is particularly effective against many gram-positive and gram-negative organisms, including Pseudomonas aeruginosa .

Action Environment

The action of this compound is influenced by the environment of the burn wound. It is indicated for use as an adjunctive topical antimicrobial agent to control bacterial infection when used under moist dressings over meshed autografts on excised burn wounds . The moist environment promotes the absorption of the drug into the systemic circulation through devascularized areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves the sulfonation of toluene followed by amination to introduce the aminomethyl group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, mafenide is produced in large quantities using similar synthetic routes but optimized for scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often formulated as mafenide acetate for topical applications .

Chemical Reactions Analysis

Types of Reactions

Mafenide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving mafenide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving mafenide include various substituted derivatives that may have different antimicrobial properties. These derivatives are often studied for their potential use in treating different types of infections .

Scientific Research Applications

Mafenide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Mafenide is unique among sulfonamide-type antimicrobial agents due to its specific use in treating burn wounds. Similar compounds include:

Mafenide stands out due to its effectiveness in reducing bacterial populations in avascular tissues and promoting healing in deep partial-thickness burns .

Properties

IUPAC Name

4-(aminomethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMRLRRVMHJFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047860
Record name Mafenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism of mafenide is unknown. However, mafenide reduces the bacterial population in the avascular burn tissue and promotes spontaneous heeling of deep burns.
Record name Mafenide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

138-39-6
Record name Mafenide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mafenide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mafenide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mafenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mafenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mafenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAFENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58447S8P4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mafenide hydrochloride
Reactant of Route 2
Mafenide hydrochloride
Reactant of Route 3
Reactant of Route 3
Mafenide hydrochloride
Reactant of Route 4
Reactant of Route 4
Mafenide hydrochloride
Reactant of Route 5
Reactant of Route 5
Mafenide hydrochloride
Reactant of Route 6
Reactant of Route 6
Mafenide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.